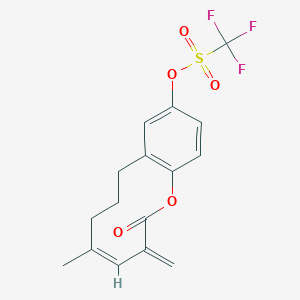
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . This compound features a piperazine ring substituted with a pyridine group and an ethoxyethanol chain, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethylene oxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent product quality and to facilitate large-scale production.
化学反应分析
Types of Reactions
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound lacks the pyridine group, making it less versatile in certain applications.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has an additional amino group, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the pyridine and piperazine moieties in 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C13H21N3O2 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C13H21N3O2/c17-10-12-18-11-9-15-5-7-16(8-6-15)13-3-1-2-4-14-13/h1-4,17H,5-12H2 |
InChI 键 |
GGICOFBWFASVNG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCOCCO)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)




![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
![1-(2-bromophenyl)-6-chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14131532.png)
![3-{4-[(Furan-2-yl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14131539.png)
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)


![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)

